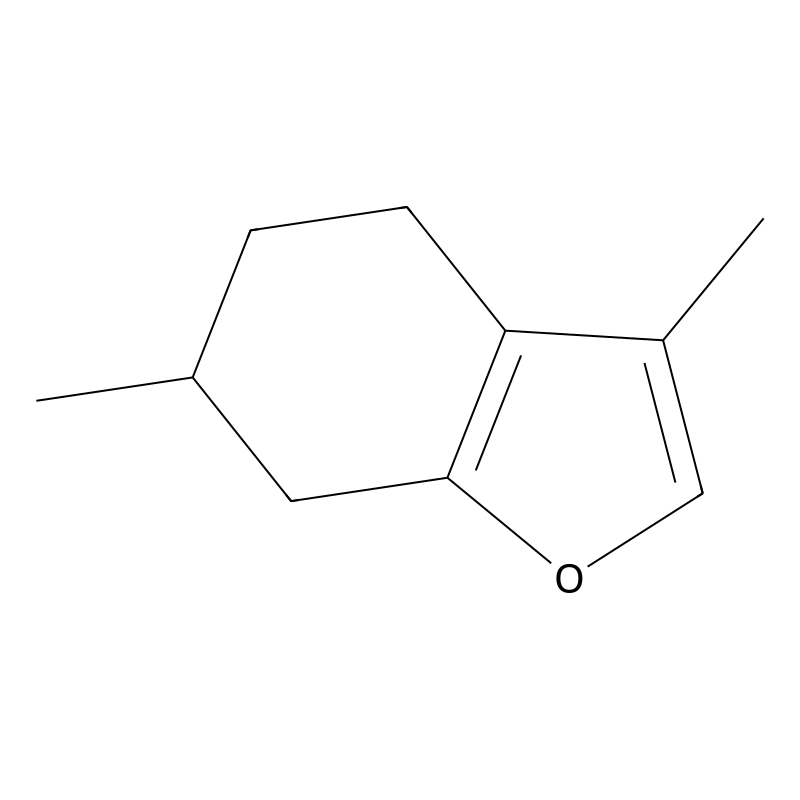Menthofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible (in ethanol)
Synonyms
Canonical SMILES
Plant Physiology and Biochemistry:
- Menthofuran plays a role in the biosynthesis of essential oils in peppermint. Studies have shown that it can regulate the production of other components, such as menthol and pulegone [].
Toxicology:
- Research is investigating the metabolic pathways and potential toxicity of menthofuran. Studies have been conducted in animals to understand how the body processes menthofuran and to assess potential risks [].
Antimicrobial Activity:
Menthofuran is a monoterpenoid compound primarily found in various mint oils, particularly in pennyroyal (Mentha pulegium). Its chemical structure is characterized by a furan ring fused with a cyclohexane, specifically classified as 4,5,6,7-tetrahydro-1-benzofuran with methyl groups at the 3 and 6 positions. Menthofuran is notable for its high toxicity, being implicated as the primary toxic component in pennyroyal oil, which can lead to severe hepatotoxicity upon ingestion .
The primary mechanism of action of menthofuran is believed to be its role in liver toxicity. After ingestion, it is metabolized to reactive intermediates that damage liver cells (hepatocytes) [, ]. This mechanism is still under investigation, but the furan ring structure is thought to play a crucial role in its toxicity [].
Menthofuran exhibits significant biological activity, primarily related to its toxicity. It has been identified as a potent inhibitor of cytochrome P450 2A6 and can deplete glutathione levels in hepatocytes, rendering them susceptible to oxidative stress and damage . In studies involving rat liver slices, menthofuran was shown to produce several oxidative metabolites that contribute to its hepatotoxic effects . The compound's toxicity is a major concern, especially given its presence in herbal remedies.
Menthofuran can be synthesized through several methods:
- Biosynthesis: It is produced from pulegone via the enzyme menthofuran synthase, which facilitates its natural occurrence in mint plants .
- Chemical Synthesis: A notable synthetic route involves the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. This two-step process employs a furannulation strategy that includes enolate addition followed by rearrangement .
Menthofuran has several applications:
- Agricultural Use: It acts as a nematicide, helping control nematode populations in crops .
- Flavoring Agent: Due to its minty aroma, it is sometimes used in food flavoring and perfumery.
- Research: Menthofuran serves as a model compound for studying the metabolism and toxicology of furan-containing compounds .
Research on menthofuran's interactions highlights its metabolic pathways and toxicological profiles. Studies show that menthofuran can form various metabolites upon oxidation, some of which are implicated in its hepatotoxic effects. These metabolites include monohydroxylated products and glutathione conjugates that may contribute to cellular damage in liver tissues . The compound's interactions with cytochrome P450 enzymes underscore its potential for drug-drug interactions when present in herbal formulations.
Menthofuran shares structural similarities with several other compounds found in mint oils and related plants. Here are some comparable compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Pulegone | Monoterpene ketone | Precursor to menthofuran; also hepatotoxic |
| Menthol | Cyclohexanol derivative | Commonly used as a flavoring agent; less toxic |
| Menthone | Monoterpenoid ketone | Less toxic than menthofuran; used in fragrances |
| Carvone | Monoterpenoid ketone | Distinct aroma; utilized in food flavoring |
| Thymol | Monoterpenoid phenol | Antimicrobial properties; used in medicinal applications |
Menthofuran's unique toxicity profile sets it apart from these similar compounds. While many share structural features or biological activities related to flavoring or therapeutic uses, menthofuran's strong hepatotoxicity makes it particularly noteworthy within this group .
Physical Description
XLogP3
Density
0.960-0.970
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1629 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1628 of 1629 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
17957-94-7
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index








